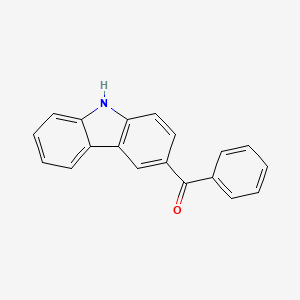

9H-carbazol-3-yl(phenyl)methanone

Description

Significance of Carbazole (B46965) Scaffolds in Organic Electronics and Functional Materials

The carbazole scaffold, a tricyclic aromatic compound with a nitrogen-containing five-membered ring fused between two benzene (B151609) rings, possesses a unique combination of properties that make it highly desirable for advanced research. nih.govwikipedia.org Its rigid and planar structure, coupled with its electron-rich nature, provides excellent thermal and chemical stability. mdpi.comacs.org These characteristics are crucial for the longevity and performance of electronic devices.

Carbazole derivatives are well-regarded for their exceptional hole-transporting capabilities, a direct result of their electron-donating character. acs.orgmagtech.com.cn This property is fundamental in the operation of various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), where they can facilitate the efficient injection and transport of positive charge carriers (holes). magtech.com.cnresearchgate.net The versatility of the carbazole ring allows for easy functionalization at multiple positions (2, 3, 6, 7, and 9), enabling the fine-tuning of its optical and electrical properties. mdpi.comresearchgate.net This adaptability has led to the development of a vast library of carbazole-based materials with tailored characteristics for specific applications.

In the field of photovoltaics, carbazole-based materials are instrumental in the fabrication of dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). mdpi.comacs.org Their high hole mobility and suitable energy levels make them effective as hole-transporting materials (HTMs), contributing to improved power conversion efficiencies. acs.orgrsc.org Furthermore, the inherent photoluminescence of many carbazole derivatives makes them promising candidates for blue-emitting materials in OLEDs, a critical component for full-color displays and solid-state lighting. magtech.com.cn

Overview of 9H-Carbazol-3-yl(phenyl)methanone as a Key Structural Motif

Within the diverse family of carbazole derivatives, this compound stands out as a significant structural motif. This compound incorporates a phenylmethanone (benzophenone) group at the 3-position of the carbazole nucleus. This specific substitution pattern creates a molecule with a distinct electronic architecture, often referred to as a donor-acceptor (D-A) system. The electron-rich carbazole unit acts as the electron donor, while the electron-withdrawing benzoyl group serves as the electron acceptor.

This intramolecular charge transfer character significantly influences the photophysical properties of the molecule, impacting its absorption and emission spectra. The presence of the ketone group can also influence the material's morphology and intermolecular interactions in the solid state.

The molecular structure and key identifiers for this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₁₃NO |

| Molecular Weight | 271.318 g/mol |

| CAS Number | 19264-66-5 |

Data sourced from chemsynthesis.comchemsrc.com

The strategic placement of the phenylmethanone group at the 3-position of the carbazole scaffold provides a versatile platform for further chemical modifications. The nitrogen atom at the 9-position, the phenyl ring, and the remaining unsubstituted positions on the carbazole core can all be functionalized to synthesize a range of derivatives with tailored properties for applications in areas such as organic electronics and photochemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-carbazol-3-yl(phenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19(13-6-2-1-3-7-13)14-10-11-18-16(12-14)15-8-4-5-9-17(15)20-18/h1-12,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVWAQOVNROOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386166 | |

| Record name | 9H-carbazol-3-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19264-66-5 | |

| Record name | 9H-carbazol-3-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Chemical Transformations of 9h Carbazol 3 Yl Phenyl Methanone Derivatives

Methodologies for Core Structure Synthesis

The construction of the 9H-carbazol-3-yl(phenyl)methanone core can be achieved through several synthetic routes. These methods can be broadly categorized into stepwise functionalization of a pre-existing carbazole (B46965) ring and the construction of the carbazole skeleton through cyclization reactions.

Stepwise Functionalization Approaches (e.g., Aromatic Nucleophilic Substitution, Suzuki Coupling)

Stepwise functionalization involves the introduction of the phenylmethanone group onto a carbazole core. This can be accomplished through classic reactions like Friedel-Crafts acylation, where carbazole reacts with benzoyl chloride in the presence of a Lewis acid catalyst.

Aromatic nucleophilic substitution (SNAr) offers another pathway. In this approach, a carbazole derivative bearing a good leaving group, such as a halogen, at the 3-position is reacted with a suitable nucleophile. youtube.comyoutube.com The reaction is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. youtube.com

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a powerful tool for C-C bond formation. libretexts.org This reaction allows for the coupling of a halogenated carbazole derivative with a phenylboronic acid, or vice versa, to construct the desired 3-benzoylcarbazole structure. nih.gov The Suzuki coupling is known for its high functional group tolerance and generally proceeds under mild conditions. libretexts.orgnih.gov

| Coupling Partners | Catalyst/Base/Solvent | Product | Yield | Reference |

| 3-Chloroindazole & Phenylboronic acid | SPhos/XPhos, Pd catalyst, various bases | 3-Phenylindazole | Modest to high | nih.gov |

Indole-Ynone Mediated Benzoannulation Processes

An alternative and often more convergent approach involves the construction of the carbazole ring system itself through cyclization reactions. Indole-to-carbazole strategies have emerged as efficient methods for synthesizing substituted carbazoles. organic-chemistry.org One such method is the indole-ynone mediated benzoannulation process. nih.govwipo.int This strategy involves a flexible and regioselective benzannulation of functionally enhanced indole (B1671886) derivatives with ynones or alkynoates, providing access to a variety of carbazoles in a one-flask operation. nih.gov This domino approach allows for significant substituent diversification. nih.gov Mechanistic studies suggest a cascade process that includes condensation, nucleophilic annulation, and aromatization, with a 3-vinylindole acting as a key intermediate. organic-chemistry.org

Another approach utilizes a gold-catalyzed cyclization of alkynols that bear an indol-3-yl group. The regioselectivity of this process can be controlled by the oxidation state of the gold catalyst and the electronic nature of the substituents on the alkynol moiety. researchgate.net

Derivatization and Functionalization for Property Modulation

Once the core this compound structure is in hand, further modifications can be made to fine-tune its electronic and photophysical properties. These modifications are crucial for tailoring the molecule for specific applications in materials science and medicinal chemistry.

Halogen Functionalization and Its Impact on Electronic Structure

The introduction of halogen atoms onto the carbazole or phenyl rings can significantly influence the electronic structure of the molecule. Halogenation can alter the frontier molecular orbital energy levels (HOMO and LUMO), which in turn affects the absorption and emission properties of the compound. For instance, a series of two-photon responsive fluorescent probes based on carbazole units (C-H, C-Br, and C-I) were designed and synthesized. nih.gov The iodine-modified carbazole derivative, C-I, demonstrated a notable lipid droplet targeting ability due to its enhanced lipophilicity. nih.gov The heavy atom effect of iodine also facilitated the generation of reactive oxygen species (ROS) under near-infrared light irradiation, making it a candidate for photodynamic therapy. nih.gov

The position and number of chlorine substituents on carbazole dyes have also been shown to influence their electrochemical and optical properties. nih.gov

| Compound | Modification | Observed Effect | Application | Reference |

| C-I | Iodine-modified carbazole | Enhanced lipophilicity, ROS generation | Bioimaging, Photodynamic Therapy | nih.gov |

| Carbazole Dyes | Chlorine substitution | Altered electrochemical and optical properties | Optical functional materials | nih.gov |

Introduction of Donor-Acceptor Architectures

Creating donor-acceptor (D-A) systems within the molecular framework is a common strategy to induce intramolecular charge transfer (ICT) characteristics. In the context of this compound, the carbazole moiety can act as the electron donor, while the phenylmethanone group can be functionalized with electron-withdrawing groups to enhance its acceptor strength. This D-A design can lead to compounds with interesting photophysical properties, such as large Stokes shifts and solvatochromism.

For example, carbazole derivatives are often used as building blocks for D-A conjugated polymers, which are utilized in nonlinear optical materials and organic light-emitting diodes (OLEDs). nih.gov The good hole-transporting properties of carbazole make it a valuable component in such systems. nih.gov

Structural Modifications at Carbazole N-Atom and Phenyl Moiety

The N-H of the carbazole ring and the peripheral phenyl group offer convenient handles for further structural modifications. Alkylation or arylation at the carbazole nitrogen can impact the molecule's solubility, solid-state packing, and electronic communication between the carbazole core and any attached functional groups. researchgate.net The carbazole molecule is highly suitable for nitrogen-based derivatization studies because the hydrogen atom on the N-H bond can be replaced with various functional groups. researchgate.net

| Modification Site | Type of Modification | Potential Impact |

| Carbazole N-atom | Alkylation, Arylation | Solubility, Solid-state packing, Electronic properties |

| Phenyl Moiety | Introduction of electron-donating/withdrawing groups | Electronic properties, Photophysical behavior |

Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, which are characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. chemrevlett.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). chemrevlett.comresearchgate.net In the context of this compound, the methyl group of an appropriate acetophenone derivative can be reacted with the carbonyl group of an aromatic aldehyde to yield carbazole-based chalcones. nih.govresearchgate.net

The general synthetic approach involves the reaction of a substituted acetophenone with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol. chemrevlett.comekb.eg The reaction proceeds through the formation of an enolate ion from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. The versatility of this method allows for the introduction of various substituents on both aromatic rings, leading to a library of chalcone derivatives with tailored electronic and photophysical properties. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Substituted Acetophenone | Aromatic Aldehyde | Base (e.g., NaOH, KOH) | Carbazole-based Chalcone | chemrevlett.comekb.eg |

Synthesis of Multifunctionalized Carbazole Systems

The carbazole framework is a key component in the design of multifunctional materials due to its excellent charge-transporting properties and high photoluminescence efficiency. Starting from this compound, a variety of functional groups can be introduced to create complex carbazole systems. For instance, the nitrogen atom of the carbazole ring can be alkylated or arylated to modify solubility and electronic properties. nih.gov Furthermore, the aromatic rings of both the carbazole and phenyl moieties can undergo electrophilic substitution reactions, allowing for the incorporation of additional functional groups.

One notable strategy involves the synthesis of donor-acceptor-donor (D-A-D) type molecules. mdpi.com In these systems, the carbazole unit often acts as the electron donor, while other moieties can be introduced to serve as electron acceptors. These D-A-D architectures are of significant interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of such systems often involves multi-step reaction sequences, including cross-coupling reactions like the Suzuki or Stille coupling, to connect different aromatic units. mdpi.com

Polymerization and Supramolecular Assembly Methods

The unique electronic and photophysical properties of this compound and its derivatives make them excellent candidates for the construction of larger, more complex structures such as polymers and supramolecular assemblies. These advanced materials exhibit a range of interesting properties and have potential applications in fields such as electronics, sensing, and nanotechnology.

Electrochemical Polymerization for Conjugated Copolymers

Electrochemical polymerization is a powerful technique for the synthesis of conjugated polymer films directly onto an electrode surface. researchgate.net This method offers precise control over the film thickness and morphology. Carbazole and its derivatives are readily electropolymerized due to the reactive sites at the 3, 6, and 9 positions of the carbazole ring. nih.gov

In the case of this compound derivatives, electropolymerization can lead to the formation of homopolymers or copolymers with other electroactive monomers. nih.gov The resulting conjugated copolymers often exhibit enhanced electrochromic properties, with the ability to change color upon the application of an electrical potential. nih.govmdpi.com The electrochemical and spectroelectrochemical properties of these copolymers can be fine-tuned by varying the comonomer and the feed ratio during polymerization. nih.govsemanticscholar.org For example, copolymerization of carbazole derivatives with electron-rich units like 3,4-ethylenedioxythiophene (B145204) (EDOT) can lead to polymers with lower oxidation potentials and enhanced stability. nih.gov

| Monomer(s) | Polymerization Method | Resulting Polymer | Key Properties | Reference |

| This compound derivatives | Electrochemical Polymerization | Poly(carbazole-co-thiophene) | Electrochromic, High Optical Contrast | nih.gov |

| 1,3-Bis(carbazol-9-yl)benzene and EDOT derivatives | Electrochemical Copolymerization | Anodically Coloring Copolymers | High Optical Contrast, High Coloring Efficiency | nih.gov |

| Tri-carbazole derivatives | Electrochemical Polymerization | Robust Polymer Films | Reversible Electrochemical Oxidation, Electrochromic Behavior | rsc.org |

Supramolecular Complexation for Metalla-Cages and Other Architectures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Carbazole derivatives, including this compound, can be functionalized with coordinating ligands to facilitate their assembly into well-defined supramolecular structures, such as metalla-cages. mdpi.comrsc.org

These metalla-cages are formed through the coordination-driven self-assembly of metal ions and organic ligands. mdpi.com The resulting cage-like structures can encapsulate guest molecules and exhibit interesting photophysical properties. mdpi.com The synthesis typically involves mixing a solution of the carbazole-based ligand with a solution of a suitable metal salt, such as zinc(II) or palladium(II), in an appropriate solvent system. mdpi.comrsc.org The geometry of the final metalla-cage is dictated by the coordination preference of the metal ion and the structure of the organic ligand. mdpi.com The functionalization of these cages with multiple carbazole units can lead to materials with enhanced luminescence and potential applications in sensing and light-harvesting. mdpi.com

| Ligand | Metal Ion | Assembly Method | Supramolecular Architecture | Reference |

| Dendritic Carbazole Arm Ligand | Zn(NTf2)2 | Coordinated Self-Assembly | Tetrahedral Metalla-Cage | mdpi.com |

| Carbazole-containing Expanded Carbaporphyrinoid | Co(II) | Crystallization | Metallocage | rsc.org |

| Aryl-functionalized Carbazole-dicarboxylate | Cr, Cu, Mo | Coordination | Porous Coordination Cages | nih.gov |

Fabrication of Nanoparticles by Microemulsion Techniques

Microemulsion techniques offer a versatile bottom-up approach for the fabrication of nanoparticles with controlled size and morphology. frontiersin.orgresearchgate.net A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids, such as oil and water, stabilized by a surfactant. researchgate.netyoutube.com These systems can act as nanoreactors for the synthesis of nanoparticles. researchgate.net

In the context of this compound and its derivatives, these molecules can be encapsulated within the dispersed phase of a microemulsion. By carefully controlling the composition and conditions of the microemulsion, it is possible to induce the precipitation or aggregation of the carbazole derivative, leading to the formation of nanoparticles. nih.gov The properties of the resulting nanoparticles, such as their size, shape, and fluorescence, can be tuned by varying parameters like the type of surfactant and the water-to-oil ratio. nih.gov This method has been successfully employed to synthesize fluorescent gold nanoparticles using carbazole derivatives as reducing and capping agents. nih.gov

| Nanoparticle Material | Synthesis Method | Stabilizer/Medium | Key Features | Reference |

| Gold Nanoparticles | Green Synthesis | Carbazole derivatives in micelle medium | Controlled morphology and fluorescence | nih.gov |

| Biopolymer Nanoparticles | Microemulsion | Surfactant | Controlled size | researchgate.net |

Advanced Spectroscopic and Structural Characterization for Mechanistic Insight

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucida_tion_

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution.

¹H NMR: In a ¹H NMR spectrum of 9H-carbazol-3-yl(phenyl)methanone, distinct signals would be expected for the protons of the carbazole (B46965) and phenyl rings. The proton on the nitrogen of the carbazole moiety (N-H) would typically appear as a broad singlet in the downfield region of the spectrum. The aromatic protons would resonate in the range of approximately 7.0-9.0 ppm. The specific substitution pattern on the carbazole ring would lead to a unique set of multiplicities (singlets, doublets, triplets, etc.) and coupling constants, allowing for the unambiguous assignment of each proton to its position on the molecular skeleton.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key feature would be the resonance for the carbonyl carbon (C=O), which is expected to appear significantly downfield, typically in the range of 190-200 ppm. The remaining aromatic carbons of the carbazole and phenyl rings would produce a series of signals in the 110-150 ppm region. The precise chemical shifts are sensitive to the electronic environment of each carbon atom, providing further confirmation of the compound's connectivity.

A representative, though not experimentally verified for this specific isomer, dataset is presented below to illustrate the expected data.

Table 1: Hypothetical NMR Data for this compound

| Technique | Atom | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | N-H | > 10.0 (broad singlet) |

| Aromatic H | 7.0 - 9.0 (multiplets, doublets) | |

| ¹³C NMR | C=O | ~196.0 |

High-Resolution Mass Spectrometry for Molecular Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound, with a molecular formula of C₁₉H₁₃NO, the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value to within a very small margin of error (typically < 5 ppm), thereby verifying the molecular formula and ruling out other potential compositions. This technique is invaluable for confirming the identity of a newly synthesized compound.

Table 2: Molecular Composition Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₃NO |

| Theoretical Exact Mass | 271.0997 g/mol |

Single Crystal X-ray Diffraction Analysis for Molecular Packing and Intermolecular Interactions

Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, and bond angles. For this compound, a successful crystallographic analysis would reveal the planarity of the carbazole system, the torsion angle between the carbazole and phenyl rings, and the geometry around the central ketone linker.

Furthermore, the analysis would elucidate the supramolecular architecture, detailing how individual molecules pack together in the crystal lattice. This includes the identification and characterization of intermolecular interactions, such as hydrogen bonding involving the N-H group and π-π stacking between the aromatic rings. These interactions are fundamental to the material's bulk properties. While crystallographic data for dichloro-derivatives of this compound exist, specific data for the parent this compound is not currently available in open-access crystallographic databases.

Table 3: Required Crystallographic Parameters for this compound

| Parameter | Information to be Determined |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking distances |

Infrared Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration would be expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the carbazole amine would typically appear as a sharp to moderately broad band around 3200-3400 cm⁻¹. Additionally, absorptions corresponding to aromatic C-H and C=C stretching would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3200 - 3400 |

| C=O (Ketone) | Stretch | 1650 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Computational and Theoretical Investigations of Electronic Structure and Excited State Processes

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a fundamental computational method used to determine the ground state electronic structure and optimized molecular geometry of 9H-carbazol-3-yl(phenyl)methanone and its derivatives. By solving the Kohn-Sham equations, DFT provides a detailed picture of the electron distribution and the stable conformation of the molecule.

For instance, studies on related benzophenone-based luminophores have utilized the B3LYP functional with a 6-31G* basis set to gain insights into their geometric and electronic structures. scispace.com Such calculations reveal critical structural parameters, like the twisted angle of approximately 38° between the carbazole (B46965) plane and the adjacent phenyl ring of the benzophenone (B1666685) group. scispace.com For crystalline systems, periodic DFT calculations with functionals like PBE-D2 are employed to optimize crystal structures and understand the impact of the solid-state environment. rsc.org These foundational calculations are the starting point for more complex investigations into the molecule's excited-state behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of this compound. The spatial distribution and energy gap (ΔEH-L) between these orbitals dictate the molecule's absorption and emission characteristics and its potential for charge transfer.

Theoretical analyses consistently show a distinct spatial separation of the frontier orbitals in this class of molecules. The HOMO is predominantly located on the electron-donating carbazolyl moiety, while the LUMO is concentrated on the electron-accepting benzophenone portion. scispace.com This separation is a hallmark of a donor-acceptor (D-A) type structure. In a closely related molecule, phenyl(4-(9-phenyl-9H-carbazol-3-yl)phenyl)methanone (BP-3-Cz), calculations showed the HOMO is mainly situated on the N-phenylcarbazole unit, and the LUMO is distributed on the benzophenone group. scispace.com This spatial segregation leads to a low overlap between the orbitals, which is a key factor in achieving small singlet-triplet energy gaps essential for processes like thermally activated delayed fluorescence (TADF). researchgate.net

The energy levels of these orbitals can be influenced by chemical modifications. For example, in a series of carbazolyl-phthalonitrile derivatives, the introduction of additional carbazole substituents leads to a continuous decrease in the HOMO-LUMO energy gap. researchgate.net

Table 1: Frontier Molecular Orbital Characteristics

| Molecule/System | HOMO Location | LUMO Location | Key Finding |

| BP-3-Cz scispace.com | N-phenylcarbazole | Benzophenone | Clear spatial separation of HOMO and LUMO, indicative of a D-A structure. |

| Dichloro derivatives of this compound chemrxiv.org | Carbazole (Cz) ring | Phenyl ring | The S1 state has strong charge transfer character with Cz as the electron donor. |

| Carbazolyl-phthalonitrile Derivatives researchgate.net | Carbazole (Cz) | Phthalonitrile | The HOMO-LUMO gap decreases as more Cz substituents are added. |

The donor-acceptor architecture of this compound strongly promotes Intramolecular Charge Transfer (ICT) upon photoexcitation. Computational models are essential for quantifying the nature and extent of this charge transfer.

Upon excitation to the first singlet excited state (S1), there is a significant transfer of electron density from the carbazole donor to the benzophenone acceptor. rsc.orgchemrxiv.org This is confirmed by analyzing the transition densities, which show the redistribution of electrons. rsc.org To further validate the ICT nature of the S1 state, constrained DFT (CDFT) calculations can be performed. chemrxiv.org This method allows for the simulation of diabatic charge-transfer states, confirming that the S1 state originates from an electron moving from the carbazole to the phenyl and carbonyl moieties. chemrxiv.org In some conformations, this charge transfer can be nearly complete, leading to a pure-ICT transition, which heavily influences the photophysical properties. scispace.com For instance, in a related derivative, the relaxation from the ground state minimum to the S1 minimum involves the transfer of 0.58 elementary charges from the carbazole to the phenyl and carbonyl groups. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for investigating the properties of electronically excited states. It is used to calculate vertical excitation energies (corresponding to light absorption), emission energies, and the nature of the excited states (e.g., local excitation vs. charge transfer).

Researchers have employed TD-DFT with various functionals, such as B3LYP and the range-separated ωB97X, to study these molecules. scispace.comresearchgate.netacs.org For example, TD-DFT calculations on dichloro-derivatives of this compound have been used to predict emission energies, showing good agreement with experimental measurements in solution. rsc.org The choice of functional can be critical, and gap-tuned, range-separated functionals are often preferred for systems with significant charge-transfer character to provide more accurate singlet-triplet energy differences (ΔEST). researchgate.net These calculations are vital for understanding and predicting the color and efficiency of light emission.

Multireference Ab Initio Calculations for Complex Excited Electronic States

While TD-DFT is widely used, it can sometimes fail to accurately describe systems with complex electronic structures, such as those with significant double-excitation character or near-degeneracies between electronic states. In such cases, more sophisticated multireference ab initio methods are required.

Methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) provide a more robust description of these complex excited states. researchgate.net These calculations, though computationally expensive, are crucial for accurately mapping out potential energy surfaces, identifying conical intersections, and understanding non-radiative decay pathways. For instance, multi-configurational quadratic response theory has been used to model excited states in the gas phase for related systems, offering a higher level of theoretical accuracy. researchgate.net

Simulation of Exciton (B1674681) Transport and Intersystem Crossing Pathways (e.g., Marcus-Levich-Jortner Model)

In the solid state, the excited state (exciton) can move from one molecule to another. The dynamics of this exciton transport, along with the rates of intersystem crossing (ISC) and reverse intersystem crossing (rISC), are critical for determining the ultimate photophysical behavior, such as whether a material exhibits TADF or ultralong organic phosphorescence (UOP).

The Marcus-Levich-Jortner (MLJ) model is frequently used to simulate these processes. rsc.orgchemrxiv.orgresearchgate.netcrespootero.uknih.govresearchgate.net This framework allows for the calculation of rate constants for charge transfer and intersystem crossing by considering factors like the electronic coupling between states, the reorganization energy, and the driving force (energy difference). Simulations based on this model have been instrumental in explaining the competition between TADF and UOP in dichloro derivatives of this compound. chemrxiv.orgresearchgate.netcrespootero.uknih.gov These studies compute rate coefficients for emission, ISC, and rISC to gain a qualitative and quantitative understanding of the excited-state decay pathways. rsc.org Theoretical barriers for exciton hopping have been estimated at around 0.36 to 0.44 eV for these systems, with exciton hopping rates significantly smaller than those in other common aromatic molecules. chemrxiv.orgresearchgate.net

Modeling of Intermolecular Interactions and Crystal Packing Effects on Energy Gaps and Photophysical Behavior

The arrangement of molecules in the crystalline state has a profound impact on their photophysical properties. Intermolecular interactions and specific packing motifs can dramatically alter energy gaps and favor certain excited-state deactivation channels over others. chemrxiv.orgresearchgate.netcrespootero.uknih.govresearchgate.net

Computational modeling is essential for dissecting these effects. Studies have shown that the drastic, crystallization-induced shift between TADF and UOP in derivatives of this compound originates from differences in crystal packing. rsc.orgresearchgate.net Theoretical analyses involve identifying the different types of molecular dimers present in the crystal, studying their structural conformation, and calculating their exciton coupling values. rsc.orgchemrxiv.org These simulations highlight how intramolecular rotations and specific intermolecular interactions, such as those between carbazole moieties, can modulate the energy gaps between singlet and triplet manifolds. researchgate.netcrespootero.uknih.gov This understanding is crucial for crystal engineering, a strategy used to design materials with desired emissive properties by controlling their solid-state packing. researchgate.net

Photophysical Phenomena and Exciton Dynamics of 9h Carbazol 3 Yl Phenyl Methanone Systems

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

TADF is a critical mechanism for enhancing the efficiency of Organic Light-Emitting Diodes (OLEDs) by harvesting non-emissive triplet excitons. researchgate.netnih.gov In systems based on 9H-carbazol-3-yl(phenyl)methanone, TADF is governed by the intricate interplay between molecular structure and excited-state energetics.

Singlet-Triplet Energy Gap (ΔEST) Engineering

A key determinant for efficient TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov A small ΔEST facilitates the up-conversion of triplet excitons to singlet excitons through Reverse Intersystem Crossing (RISC), which would otherwise be lost to non-radiative pathways. In derivatives of this compound, the ΔEST can be precisely tuned through molecular design.

Strategies for engineering the ΔEST include:

Donor-Acceptor Architecture: The carbazole (B46965) moiety typically acts as the electron donor and the benzoyl group as the electron acceptor. The spatial separation of the highest occupied molecular orbital (HOMO) on the carbazole and the lowest unoccupied molecular orbital (LUMO) on the benzoyl group leads to a small ΔEST. tandfonline.com

Torsional Angle Control: The dihedral angle between the donor and acceptor units significantly influences the electronic coupling and, consequently, the ΔEST. A large torsion angle reduces the exchange energy, thus minimizing the ΔEST. tandfonline.com

Substituent Effects: The introduction of various substituent groups on the carbazole or phenyl rings can modulate the electronic properties and steric hindrance, thereby altering the ΔEST. For instance, attaching bulky groups like tert-butyl to the carbazole unit can influence the molecular packing and excited-state energies. epa.gov Similarly, the position of substituents on the phenyl ring affects the conjugation and energy levels. epa.govnih.gov

Research on dichloro derivatives of this compound highlights how intramolecular rotation and crystal packing are pivotal in determining the energy gaps. researchgate.netnih.gov Theoretical calculations and experimental data on related carbazole-based systems demonstrate that ΔEST can be tuned from as high as 0.39 eV down to 0.22 eV by manipulating the conjugation of the donor units. epa.gov

| Compound | Donor Moiety | Acceptor Moiety | ΔEST (eV) | Reference |

|---|---|---|---|---|

| PIC-TRZ2 | Indolo[3,2-a]carbazole | Diphenyl-1,3,5-triazine | 0.02 | tandfonline.com |

| 4CzIPN | Carbazole (x4) | Isophthalonitrile | ~0.1 (Calculated) | tandfonline.com |

| 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles | 3,6-di-tert-butylcarbazole | Diphenyl sulfone | 0.22 - 0.39 | epa.gov |

Reverse Intersystem Crossing (RISC) Pathways

RISC is the thermally activated process that transfers excitons from the T1 state back to the S1 state, from which they can radiatively decay, producing delayed fluorescence. nih.gov The efficiency of this process is paramount for high-performance TADF materials. The rate of RISC is influenced by the ΔEST and the spin-orbit coupling (SOC) between the S1 and T1 states.

In this compound systems, the RISC pathway is often mediated by charge-transfer (CT) states. researchgate.netnih.gov The twisted geometry between the carbazole donor and benzoyl acceptor promotes the formation of excited states with significant CT character. This minimizes the ΔEST and can also provide vibronic coupling pathways that enhance the SOC, thereby facilitating a faster RISC rate.

Recent computational studies on similar systems have delved into the specific mechanisms of RISC, identifying both direct and mediated pathways. rsc.org The presence of multiple triplet states with different electronic natures can also create crossing points between potential energy surfaces, which can open up efficient RISC channels. nih.gov Furthermore, some studies propose "hot exciton" pathways where RISC can occur from upper triplet levels (Tn, n>1) to the singlet manifold, which can be a viable route in molecules with a large S1-T1 gap but accessible higher triplet states. nih.gov

Ultralong Organic Phosphorescence (UOP) and Its Control

Beyond TADF, this compound derivatives are also investigated for their ability to exhibit UOP, a phenomenon characterized by persistent light emission after the removal of the excitation source. nih.govdoaj.org

Strategies for Enhancing Phosphorescence Lifetime and Efficiency

Achieving efficient and long-lived UOP in purely organic materials is challenging due to the spin-forbidden nature of triplet radiative decay and the susceptibility of triplet excitons to non-radiative quenching. nih.gov Several strategies have been developed to enhance phosphorescence in carbazole-based systems:

Crystal Engineering: Creating a rigid crystalline environment is a primary strategy. nih.gov Strong intermolecular interactions, such as hydrogen bonds and halogen bonds, can suppress non-radiative decay pathways by restricting molecular motions. frontiersin.org

Halogenation: Introducing heavy atoms like bromine or chlorine to the molecular structure enhances spin-orbit coupling, which increases the rate of both intersystem crossing (S1→T1) and phosphorescent decay (T1→S0), leading to brighter phosphorescence. nih.govfrontiersin.org

Host-Guest Systems: Doping the phosphorescent molecule into a rigid polymer matrix, such as polyvinyl alcohol (PVA), can effectively inhibit non-radiative transitions and protect the triplet excitons from quenchers like oxygen. nih.govresearchgate.netacs.org This strategy has been shown to yield phosphorescence lifetimes of several seconds. researchgate.netresearchgate.net

Isomeric Impurities: Interestingly, the presence of trace amounts of isomers, such as 1H-benzo[f]indole in commercial carbazole, has been found to be crucial for enabling UOP in many carbazole derivatives. frontiersin.orgworktribe.com These isomers can act as charge traps, leading to the formation of charge-separated states that facilitate long-lived phosphorescence. rsc.orgnih.gov

| System | Matrix | Phosphorescence Lifetime (s) | Quantum Yield (%) | Reference |

|---|---|---|---|---|

| 11,12-ICz | PVA | 2.04 | 44.1 | researchgate.net |

| RTP-Br | Crystalline Powder | 0.2 | up to 20 | frontiersin.org |

| CzA | PVA | up to 3.16 | up to 50.0 | researchgate.net |

| EtCz | PVA | 1.75 | 15.0 | nih.gov |

Competition with Delayed Fluorescence

In molecules designed with a small ΔEST, TADF and UOP are often competing processes, as both originate from the same population of triplet excitons. researchgate.netnih.gov The balance between these two phenomena can be tipped by several factors, including temperature, molecular environment, and subtle structural modifications.

At higher temperatures, the thermal energy is sufficient to promote efficient RISC, causing TADF to dominate. Conversely, at lower temperatures, the RISC process is suppressed, allowing the triplet excitons to decay via the phosphorescence pathway. The molecular packing in the crystalline state also plays a crucial role. Different packing motifs can stabilize triplet excitons to varying degrees, favoring either radiative decay as phosphorescence or non-radiative decay, thereby influencing the competition with TADF. researchgate.netnih.gov The presence of isomeric impurities can also shift the balance by introducing new decay pathways for triplet excitons. researchgate.netnih.gov

Aggregation-Induced Emission (AIE) and Aggregation-Induced Delayed Fluorescence (AIDF)

Many luminogenic materials suffer from aggregation-caused quenching (ACQ), where their emission is weakened in the solid state or in aggregates. latrobe.edu.au However, a class of molecules, including certain carbazole derivatives, exhibits the opposite behavior, known as Aggregation-Induced Emission (AIE). nih.govfrontiersin.orgnih.govnih.govrsc.org

In AIE-active molecules, emission is weak in solution but becomes intense upon aggregation. nih.govfrontiersin.org This is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways. rsc.org Carbazole-based fluorophores functionalized with rotors like tetraphenylethylene (B103901) are classic examples of AIE-active compounds. nih.govepa.gov In the context of this compound, the rotational freedom between the carbazole and phenyl units can be restricted upon aggregation, potentially leading to AIE behavior. mdpi.com Studies on related carbazole-carborane systems have shown that while they are weakly emissive in solution due to intramolecular charge transfer, they become strong emitters in the solid state due to aggregation-induced packing. nih.govnih.gov

Solvatochromism and Acidochromism Studies for Electronic Distribution Probes

Solvatochromism, the change in a substance's color or spectral properties with the polarity of the solvent, is a powerful tool for probing the electronic distribution in a molecule's ground and excited states. In donor-acceptor compounds like this compound, the excited state often possesses a more pronounced charge-transfer character and thus a larger dipole moment than the ground state.

When such a molecule is placed in increasingly polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This increased stabilization lowers the energy gap between the excited and ground states, resulting in a bathochromic (red) shift in the emission spectrum. This positive solvatochromic behavior is a clear indicator of intramolecular charge transfer (ICT) upon excitation. mdpi.com

Studies on 9-benzoyl-carbazole (BCz), a closely related isomer, have shown that the charge-transfer S1 state is indeed stabilized in polar solvents. rsc.org This solvent-dependent stabilization directly influences the molecule's photophysical properties, including its propensity for thermally activated delayed fluorescence (TADF). Similarly, other carbazole-based donor-acceptor systems exhibit significant red shifts in their fluorescence spectra as solvent polarity increases, confirming the change in electronic distribution upon photoexcitation. mdpi.com This sensitivity allows these compounds to be used as fluorescent probes for their local microenvironment's polarity. While specific acidochromism studies on this compound are not widely reported, the principle relies on the same concept: a change in the electronic distribution due to protonation or deprotonation of sites on the molecule, which would likewise alter the absorption and emission spectra.

The following table demonstrates the solvatochromic effect on the emission wavelength of a related carbazole-functionalized benzothiadiazole derivative.

| Solvent | Polarity (ET(30)) | Emission Max (λem, nm) | Reference |

| Toluene | 33.9 | 562 | mdpi.com |

| Dichloromethane | 41.1 | 611 | mdpi.com |

| Acetone | 42.2 | 630 | mdpi.com |

| Dimethylformamide | 43.8 | 632 | mdpi.com |

Mechanoluminescence (ML) Properties and Underlying Mechanisms

Mechanoluminescence (ML), or triboluminescence, is a fascinating phenomenon where light is emitted from a material in response to a mechanical stimulus such as grinding, shearing, or stretching. This property is intrinsically linked to the material's crystal structure and molecular packing in the solid state. Several carbazole derivatives have been reported to exhibit mechanofluorochromism, where the color of their emission changes upon application of mechanical force. rsc.orgkobv.de

The underlying mechanism of ML in organic crystals often involves a change in the molecular packing arrangement. The initial, stable crystalline form of the material may have one set of photophysical properties. When mechanical force is applied, the crystal lattice is disrupted, leading to a transition to a metastable, often amorphous, state. rsc.org This process can create high-energy charge-separated states through processes like piezoelectric effects or charge separation at fracture surfaces. The radiative relaxation of these mechanically-generated excited states results in the emission of light.

For materials exhibiting mechanofluorochromism, the emission color change is due to the different photophysical properties of the crystalline and amorphous states. For example, grinding can convert a blue-emitting crystalline sample into a green-emitting amorphous powder. This process is often reversible; the original crystalline state and its corresponding emission color can be recovered by fuming with a solvent or by heating (annealing), which allows the molecules to rearrange back into their thermodynamically stable crystal packing. rsc.org While this compound has not been explicitly detailed as an ML material, its class of donor-acceptor carbazole derivatives is a promising area for discovering such properties due to their complex intermolecular interactions and potential for multiple packing polymorphs. rsc.orgkobv.de

Photoinduced Electron Transfer Processes

The molecular architecture of this compound, featuring an electron-donating carbazole unit covalently linked to an electron-accepting benzoyl group, makes it a classic example of a donor-acceptor (D-A) system primed for photoinduced electron transfer (PET). PET is a fundamental process where the absorption of a photon leads to the transfer of an electron from the donor moiety to the acceptor moiety.

Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). In this excited state, the carbazole unit is more easily oxidized, and the benzoyl unit is more easily reduced. This creates a thermodynamic driving force for an electron to move from the highest occupied molecular orbital (HOMO), which is typically localized on the carbazole donor, to the lowest unoccupied molecular orbital (LUMO), which is largely centered on the benzoyl acceptor. researchgate.net

This electron transfer results in the formation of a charge-separated state, often described as an intramolecular charge-transfer (ICT) state (D⁺-A⁻). The efficiency and rate of this PET process are governed by the electronic coupling between the donor and acceptor, the energy difference between the initial excited state and the ICT state, and the reorganization energy of the molecule and its surrounding medium.

In some D-A systems, this ICT state can relax through various pathways, including radiative decay (fluorescence), non-radiative decay, or intersystem crossing to a triplet charge-transfer state. For many benzoyl-carbazole derivatives, the charge-transfer nature of the lowest singlet (S₁) and triplet (T₁) states is a key feature that determines their advanced photophysical properties, such as thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP). epa.govrsc.orgresearchgate.net The dynamics of charge separation and subsequent recombination are central to the function of these materials in optoelectronic devices. researchgate.net

Electrochemical Behavior and Charge Transport Studies of 9h Carbazol 3 Yl Phenyl Methanone Derivatives

Cyclic Voltammetry for Redox Characterization

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of carbazole-based materials. researchgate.net This method allows for the determination of key electronic characteristics, such as molecular energy levels (HOMO and LUMO), redox potentials, and the stability of the oxidized and reduced species. researchgate.net By applying a varying potential to an electrode immersed in a solution containing the carbazole (B46965) derivative, a voltammogram is produced that reveals the potentials at which the compound is oxidized and reduced.

The carbazole moiety is naturally electron-rich, making it prone to oxidation. nih.gov The position and nature of substituent groups on the carbazole ring, such as the phenylmethanone group at the 3-position, can significantly alter its electronic and optical properties. researchgate.net CV studies on carbazole derivatives typically show one or more oxidation peaks, which correspond to the removal of electrons from the molecule. For instance, studies on various carbazole-based polymers have demonstrated reversible oxidation processes. epa.govacs.org

The data obtained from cyclic voltammetry is crucial for calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. The onset oxidation potential is used to estimate the HOMO level, while the LUMO level can be determined from the onset reduction potential or calculated by adding the optical band gap (Eg), obtained from UV-Vis spectroscopy, to the HOMO energy level. researchgate.net These energy levels are critical for designing efficient optoelectronic devices, as they determine the energy barriers for charge injection and transport between different layers of the device.

Below is a table summarizing typical electrochemical data obtained for carbazole derivatives from cyclic voltammetry experiments.

| Compound Family | Onset Oxidation Potential (Eox) vs. Fc/Fc+ (V) | HOMO Level (eV) | Onset Reduction Potential (Ered) vs. Fc/Fc+ (V) | LUMO Level (eV) | Electrochemical Band Gap (eV) |

| Carbazole-Quinoline Polymers | ~0.8 to 1.1 | -5.16 to -5.45 | ~-1.5 to -1.8 | -2.55 to -2.84 | 2.61 to 2.61 |

| Carbazole-Sulfone Compounds | ~1.0 to 1.2 | -5.40 to -5.60 | Not typically observed | N/A | N/A |

| Phenyl-Carbazyl Derivatives | ~0.6 to 0.9 | -5.10 to -5.40 | Not typically observed | N/A | N/A |

Note: The values presented are representative ranges derived from various studies on carbazole derivatives and may not correspond to specific named compounds. Actual values are highly dependent on the specific molecular structure, solvent, and experimental conditions.

Investigation of Oxidation and Reduction Processes in Carbazole-Based Materials

The investigation of oxidation and reduction processes in carbazole-based materials reveals crucial information about their charge-carrying capabilities. The carbazole unit is known to be an excellent hole-transporting moiety due to its ability to undergo stable oxidation. researchgate.netasianpubs.org When a carbazole derivative is oxidized, it loses an electron to form a radical cation. In some cases, a second electron can be removed, leading to the formation of a dication. epa.govacs.org

Studies on poly(2,7-carbazole)s have shown two distinct isoelectronic oxidation processes, which produce these radical cations and dications where the charge is localized on the carbazole subunits. epa.govacs.org The reversibility of these oxidation processes is a key indicator of the material's stability. Highly reversible oxidation suggests that the molecule can efficiently transport positive charges (holes) without degrading. Many carbazole-based polymers exhibit reversible oxidation, making them suitable for use as hole-transporting materials in electronic devices. epa.govacs.orgresearchgate.net

Reduction processes in carbazole derivatives are generally less favorable due to the electron-rich nature of the carbazole ring. However, by introducing strong electron-withdrawing groups into the molecular structure, the LUMO level can be lowered, making reduction more accessible. epa.govacs.org For example, placing a strong electron-withdrawing substituent on the nitrogen atom of the carbazole ring has been shown to facilitate reduction processes. epa.govacs.org While the reduction is often only partially reversible, the ability to accept electrons is vital for creating bipolar materials that can transport both holes and electrons, or for use as electron-acceptor materials. epa.govacs.orgrsc.org

The primary oxidation pathway in many carbazole derivatives involves the 3 and 6-positions of the carbazole moiety, which are sites of high electron density. acs.org Understanding these pathways is essential for designing new molecules with tailored redox properties.

Electrochemical Stability and Its Relationship to Device Performance

Electrochemical stability is a critical parameter for organic electronic materials as it directly correlates with the operational lifetime and performance of a device. nih.gov Materials used in OLEDs, for instance, must withstand millions to billions of redox cycles without significant degradation. Carbazole derivatives are known for their excellent chemical and thermal stability, which contributes to their good electrochemical stability. nih.gov

The stability of a material is often assessed by performing repeated cyclic voltammetry scans. A stable material will show minimal changes in its voltammogram, such as consistent peak currents and potentials, over many cycles. Degradation can manifest as a decrease in peak current, a shift in peak potentials, or the appearance of new, irreversible redox peaks, indicating that the molecule is undergoing chemical reactions following oxidation or reduction.

For hole-transporting materials, the stability of the radical cation formed upon oxidation is paramount. A stable radical cation ensures that the material can continue to transport holes effectively over the device's lifetime. Similarly, for electron-transporting materials, the stability of the radical anion is crucial.

Electron-Transporting Properties in Functional Materials

While carbazole itself is primarily known as a hole-transporting (p-type) material due to its electron-rich nature, derivatives of 9H-carbazol-3-yl(phenyl)methanone can be engineered to exhibit electron-transporting (n-type) properties. nih.govrsc.org This is typically achieved by incorporating strong electron-withdrawing groups into the molecular structure. rsc.org

The benzoyl group (phenylmethanone) attached to the carbazole ring is an electron-withdrawing group, which can help to lower the LUMO energy level of the molecule. This makes it easier for the molecule to accept and transport electrons. Further functionalization, for example by adding cyano or oxadiazole moieties, can enhance these electron-transporting characteristics. rsc.org

The strategy involves creating molecules with deep HOMO and LUMO energy levels. The deep HOMO level, resulting from the electron-withdrawing groups, helps to block holes from passing through the electron-transporting layer, while the lowered LUMO level facilitates electron injection from the cathode. rsc.org This design can lead to more balanced charge injection and transport within a device, which is crucial for achieving high efficiency. rsc.org

Research has shown that carbazole derivatives designed as A–D–A′ (Acceptor-Donor-Acceptor) type molecules can function as efficient electron-transport materials (ETMs). rsc.org In these structures, the electron-donating carbazole core is linked to strong electron-accepting units. This architecture can facilitate more pronounced positive and negative charge distributions, which ultimately aids in electron transport. rsc.org Such materials have demonstrated electron currents several orders of magnitude higher than some commercially available ETMs, leading to enhanced quantum efficiency in OLEDs. rsc.org

Structure Property Relationships and Molecular Engineering in 9h Carbazol 3 Yl Phenyl Methanone Systems

Influence of Molecular Conformation and Intramolecular Rotation on Photophysical Properties

The photophysical behavior of 9H-carbazol-3-yl(phenyl)methanone and its derivatives is profoundly influenced by the molecule's three-dimensional shape and the freedom of its constituent parts to rotate. The linkage between the carbazole (B46965) donor and the phenylmethanone acceptor is not rigid, leading to a twisted conformation.

The dihedral angle between the planar carbazole ring system and the attached phenyl group is a critical parameter. In a derivative like 2-nitro-3-phenyl-9H-carbazole, these angles were found to be 55.54° and 43.46° for two independent molecules in the asymmetric unit. nih.gov This non-planar structure disrupts π-conjugation across the entire molecule, which can be advantageous. This twisting can lead to the formation of twisted intramolecular charge transfer (TICT) states upon photoexcitation. In such states, the significant spatial separation between the highest occupied molecular orbital (HOMO), typically localized on the carbazole donor, and the lowest unoccupied molecular orbital (LUMO), on the acceptor, reduces their overlap.

In some carbazole-based systems, the conformation can change in the excited state. A more planar conformation is sometimes favored in the relaxed excited state, which influences the emission properties. cdnsciencepub.com The degree of twisting also affects the energy levels; for instance, in derivatives of (9H-carbazol-9-yl)(phenyl)methanone, the dihedral angle between the carbazole and phenyl moieties correlates with the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST).

Furthermore, the flexibility allowing for intramolecular rotation can also open up pathways for non-radiative decay, where the excited-state energy is dissipated as heat through vibrations and rotations rather than as light. Immobilizing the torsional motion of the benzophenone (B1666685) moiety in a (9H-carbazol-9-yl)(phenyl)methanone derivative by creating a rigid, locked structure was shown to effectively inhibit this process. epa.gov This structural locking prevents the formation of the TICT state, significantly impacting the deactivation pathways of the excited state. epa.gov

Role of Crystal Packing and Intermolecular Interactions in Solid-State Emission

In the solid state, the emission properties of carbazole derivatives are not solely governed by the characteristics of an individual molecule but are heavily dependent on how the molecules arrange themselves in the crystal lattice. The type and strength of intermolecular interactions dictate the packing motif, which can either enhance or quench luminescence.

A common phenomenon in planar aromatic molecules is aggregation-caused quenching (ACQ), where strong π–π stacking interactions in the solid state lead to the formation of non-emissive excimers. However, the inherent non-planar structure of many this compound derivatives helps to mitigate this issue. The twisted conformation can sterically hinder close co-facial π–π stacking between molecules. researchgate.netrsc.org

Instead of strong π–π stacking, other weaker interactions often dominate the crystal packing. C-H···π interactions are particularly significant in stabilizing the crystal structures of carbazole derivatives. nih.gov In one case, a dibutylbicarbazole crystal structure was stabilized exclusively by C-H···π interactions, where a hydrogen atom from an alkyl chain interacts with the π-electron cloud of a phenyl ring on an adjacent molecule, forming a chain-like arrangement. nih.gov In another example, 4-[(9-Ethyl-9H-carbazol-3-yl)imino-meth-yl]phenol, the crystal structure is stabilized by a combination of intermolecular O-H···N hydrogen bonds, C-H···π interactions, and π–π interactions with centroid-centroid distances of 3.426 Å and 3.768 Å. nih.gov

The specific arrangement of molecules can be classified as H-aggregation (face-to-face) or J-aggregation (head-to-tail). These arrangements have distinct spectroscopic signatures. The prevention of direct co-facial interactions between donor and acceptor moieties in aggregates is a key strategy to achieve efficient solid-state emission. researchgate.netrsc.org By incorporating bulky groups, intermolecular donor-acceptor interactions can be effectively prevented, leading to enhanced emission in the solid state. researchgate.net

Table 1: Intermolecular Interaction Data in Selected Carbazole Derivatives

| Compound/Interaction | Type of Interaction | Distance/Geometry | Reference |

| Dibutylbicarbazole | C-H···π | H···Centroid: 2.98 Å; C···Centroid: 3.838 Å; Angle: 148° | nih.gov |

| 4-[(9-Ethyl-9H-carbazol-3-yl)imino-meth-yl]phenol | π–π | Centroid-Centroid Distances: 3.426 Å, 3.768 Å | nih.gov |

| (E)-1,2-bis(6-bromo-9-hexyl-9H-carbazol-3-yl)ethene | π–π | Centroid-Centroid Distances: 3.690 Å, 3.500 Å | nih.gov |

Design Principles for Tunable Optoelectronic Characteristics

A primary advantage of carbazole-based systems is the ability to tune their optoelectronic properties, such as band gap and emission color, through rational molecular design. The donor-acceptor framework is central to this tunability.

Donor and Acceptor Strength: The energy levels of the HOMO and LUMO are largely determined by the electron-donating strength of the carbazole unit and the electron-accepting strength of the phenylmethanone moiety, respectively. By modifying these units, the HOMO-LUMO energy gap can be engineered. A smaller gap generally leads to a red-shift in both absorption and emission spectra.

Extension of π-Conjugation: Extending the π-conjugated system is a well-established method for tuning optical properties. Fusing the carbazole unit with other aromatic rings enhances molecular rigidity and extends π-conjugation, enabling precise tuning of emission across the visible spectrum, from blue to red. nih.gov Introducing a vinyl bridge between two carbazole groups is another effective way to extend the π-system, which is beneficial for charge carrier mobility. nih.gov

Molecular Framework Modification: The functionalization of carbazole units can significantly enhance their electronic and optical properties. researchgate.net For instance, incorporating carbazole into a polyfluorene backbone can broaden the energy gap and cause a blue shift in absorption and emission, while also improving hole injection properties. nih.gov The introduction of substituents at the nitrogen atom and various positions on the aromatic framework (e.g., C3 and C6) is a common strategy to modify photophysical properties. nih.gov By carefully selecting electron-donating or -withdrawing groups, the emission color and efficiency can be precisely controlled.

Impact of Substituent Effects on Electronic and Optical Characteristics

Attaching different chemical groups (substituents) to the this compound scaffold is a powerful tool for fine-tuning its electronic and optical behavior. The nature and position of these substituents can drastically alter the molecule's properties.

Electron-Donating Groups (EDGs): When EDGs (e.g., -CH₃, -C(CH₃)₃) are placed on the donor (carbazole) or the 9-phenyl group, they increase the electron density of the donor part. This raises the HOMO energy level, which typically reduces the energy gap and leads to a red-shift in emission. In a study of 9-phenyl-9H-carbazole derivatives, increasing the electron-donating ability of the substituent on the 9-phenyl group led to a gradual enhancement of the quantum yields and radiative decay constants. mdpi.com This suggests that an electron-rich carbazole moiety can accelerate the desired radiative decay pathway. mdpi.com

Electron-Withdrawing Groups (EWGs): When EWGs (e.g., -F, -CN, -NO₂) are attached, they lower the energy levels. Attaching an EWG to the acceptor (phenylmethanone) part lowers the LUMO energy, reducing the band gap and red-shifting the emission. Conversely, attaching an EWG to the donor (carbazole) moiety can lower the HOMO level. For example, introducing a bromine (a weakly deactivating group) substituent on the carbazole moiety can cause a hypsochromic (blue) shift in emission by reducing the charge-transfer interactions. acs.org Similarly, chloro-substitutions on the phenyl ring of carbazole derivatives can significantly alter the energy gap. nih.gov

The position of the substituent is also crucial. For example, studies on N-thienylcarbazoles have shown that a 2-thienyl substituent perturbs the electronic properties of the carbazole more significantly than a 3-thienyl substituent. clockss.org

Table 2: Influence of Substituents on Photophysical Properties of Carbazole Derivatives

| Derivative Class | Substituent/Position | Effect on Emission/Property | Reference |

| 9-Phenyl-9H-carbazole based luminophores | Increasing EDG strength (-F < -H < -CH₃ < -C(CH₃)₃) on 9-phenyl group | Gradual increase in quantum yield and radiative decay rate | mdpi.com |

| N-Borylated carbazoles | Bromine on carbazole donor | Hypsochromic (blue) shift in emission | acs.org |

| N-Thienylcarbazoles | 2-Thienyl vs. 3-Thienyl | 2-Thienyl causes greater perturbation of electronic states and spectral broadening | clockss.org |

| Dichloro derivatives of (9H-carbazol-9-yl)(phenyl)methanone | Chloro-substitution | Modulates HOMO-LUMO overlap and singlet-triplet energy gap | nih.gov |

Strategies for Suppressing Nonradiative Deactivation Pathways

For a molecule to be an efficient light emitter, radiative deactivation (fluorescence or phosphorescence) must outcompete nonradiative deactivation pathways, where the excited-state energy is lost as heat. In systems like this compound, several strategies are employed to suppress these energy-wasting processes.

Increasing Molecular Rigidity: One of the primary sources of nonradiative decay is molecular motion, including intramolecular vibrations and rotations. By increasing the rigidity of the molecular structure, these motions can be restricted, which minimizes energy loss. A "structure-lock" strategy was applied to a derivative of (9H-carbazol-9-yl)(phenyl)methanone, where the torsion of the benzophenone moiety was immobilized by forming an additional six-membered ring. epa.gov This locked, more planar configuration was shown to suppress nonradiative decay and enhance phosphorescence lifetime by nearly forty times. epa.gov Fusing aromatic rings, as seen in indolocarbazole or indenocarbazole systems, is another effective method to increase rigidity and suppress nonradiative energy dissipation. rsc.org

Steric Hindrance to Prevent Aggregation: As discussed earlier, strong intermolecular interactions in the solid state can create quenching sites. A key strategy to suppress this form of nonradiative decay is to introduce bulky substituents, such as polyphenylene dendrons or tert-butyl groups. researchgate.netbeilstein-journals.org These bulky groups act as steric shields, preventing the close approach of molecules and inhibiting the formation of non-emissive aggregates, thus preserving the luminescent properties in the solid state. researchgate.netrsc.org

By employing these design strategies, the photophysical properties of this compound systems can be precisely controlled, leading to the development of highly efficient materials for next-generation organic electronics.

Applications in Organic Optoelectronic Materials and Advanced Functional Systems

Organic Light-Emitting Diodes (OLEDs)

Derivatives based on the carbazole-benzophenone framework have been extensively investigated for their use in various components of Organic Light-Emitting Diodes (OLEDs), demonstrating significant potential in enhancing device efficiency, color purity, and stability.

The donor-acceptor (D-A) structure inherent in 9H-carbazol-3-yl(phenyl)methanone derivatives is fundamental to the design of third-generation thermally activated delayed fluorescence (TADF) emitters. researchgate.net This design principle aims to achieve a small singlet-triplet energy splitting (ΔEST), which facilitates the up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC), leading to theoretical internal quantum efficiencies of up to 100%. researchgate.net

By modifying the linkage and steric hindrance between the carbazole (B46965) donor and an acceptor moiety, the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be minimized, a key factor for achieving TADF. For instance, replacing a standard carbazole with a more sterically hindered 1,3,6,8-tetramethyl-carbazole (tMCz) in a D-A framework has been shown to induce a more twisted structure, successfully achieving TADF behavior where the simpler carbazole equivalent did not. chemsynthesis.com An OLED device using such a tMCz-based emitter, tMCzPN, achieved a remarkable maximum external quantum efficiency (EQE) of 26.0%. chemsynthesis.com

The following table summarizes the performance of OLEDs using emitters with carbazole-based donor units, illustrating the high efficiencies attainable.

| Emitter | Host | Max. EQE (%) | Emission Peak (nm) | CIE (x, y) | Ref. |

| tMCzPN | DPEPO | 26.0 | - | - | chemsynthesis.com |

| Cz-TRZ2 | - | 22.0 | - | - | chemsynthesis.com |

| mDtCz-TRZ | - | 9.37 | 455 | (0.17, 0.18) | researchgate.net |

| BCzB-PIM | - | 4.43 | 437 | (0.159, 0.080) | bldpharm.com |

Table 1: Performance of selected OLED devices with carbazole-based TADF emitters.

The carbazole-benzophenone scaffold is also exceptionally well-suited for creating high-performance host materials for phosphorescent OLEDs (PhOLEDs). An ideal host material must possess a high triplet energy (ET) to effectively confine the triplet excitons of the phosphorescent guest emitter, as well as balanced charge-transporting properties.

Solution-processable bipolar host materials based on carbazole-benzophenone derivatives have been synthesized, exhibiting high triplet energies, good thermal stability, and balanced charge mobility. For example, the host material 4,4'-di(3-phenylcarbazol-9-yl)benzophenone (BPBCzO) was used to fabricate a green TADF OLED with the emitter 4CzIPN, achieving an impressive maximum EQE of 23.2% and maintaining an EQE of over 21% at a practical luminance of 1000 cd/m². Another similar host, BCzBCzO, also demonstrated the potential of this molecular design. These results underscore the capability of the carbazole-benzophenone structure to facilitate efficient energy transfer and charge balance in the emissive layer of OLEDs.

| Host Material | Emitter | Max. EQE (%) | Current Efficacy (cd/A) | Power Efficacy (lm/W) | Ref. |

| BPBCzO | 4CzIPN | 23.2 | 70.7 | 55.6 | |

| Xm-mCP | t4CzIPN | 22.0 | - | - | |

| Xp-mCP | t4CzIPN | 19.3 | - | - |

Table 2: Performance of OLEDs utilizing carbazole-benzophenone based host materials.

The development of solution-processable materials is crucial for reducing the manufacturing cost of large-area OLED displays and lighting. Carbazole-benzophenone derivatives can be chemically modified to enhance their solubility in common organic solvents, making them suitable for fabrication techniques like printing.

A key challenge in solution-processed multilayer OLEDs is preventing the dissolution of underlying layers during the deposition of subsequent layers. This can be addressed by using cross-linkable materials. For instance, incorporating a cross-linkable hole transport material like 3,6-bis(4-vinylphenyl)-9-ethylcarbazole (VPEC) in a device with a solution-processed carbazole-benzophenone host led to an enhanced power efficacy of 63.6 lm/W and a high EQE of 25.3%.

A typical device architecture for an OLED employing these materials might consist of:

Anode: Indium Tin Oxide (ITO)

Hole-Transporting Layer (HTL): Materials like TAPC or TCTA

Emissive Layer (EML): A carbazole-benzophenone derivative as a host doped with a TADF or phosphorescent emitter.

Electron-Transporting Layer (ETL): Materials such as TmPyPb

Electron-Injection Layer (EIL): Lithium Fluoride (LiF)

Cathode: Aluminum (Al) chemsynthesis.com

Achieving stable and efficient deep-blue emission remains one of the biggest challenges in OLED technology. The carbazole unit, known for its high singlet energy, is a critical component in the design of deep-blue fluorophores. bldpharm.com By combining a carbazole donor with a suitable acceptor through a π-bridge, it is possible to create materials that emit in the deep-blue region of the spectrum. bldpharm.com

For example, a non-doped deep-blue OLED was created using a carbazole-π-imidazole derivative, which exhibited CIE coordinates of (0.159, 0.080), placing it well within the deep-blue region. bldpharm.com The design, which uses a twisted phenylimidazole acceptor, helps to maintain a wide band-gap necessary for blue emission. bldpharm.com The inherent properties of the carbazole moiety in the this compound structure make it an excellent platform for developing such deep-blue emitters.

Organic Solar Cells

The same electronic properties that make carbazole derivatives excellent for OLEDs—namely, their strong electron-donating nature and good hole-transport capabilities—also make them attractive for use in organic solar cells (OSCs). In OSCs, these materials can function as the electron donor component in the bulk heterojunction (BHJ) active layer, which is responsible for light absorption and charge generation.

While direct applications of this compound in OSCs are not extensively documented in the provided research, related carbazole-triazine derivatives have been studied for their potential in organic photovoltaic devices. For instance, DCzTrz has been investigated as an electron-transport material, which assists in the extraction and collection of electrons generated in the active layer. The fundamental D-A character of the carbazole-benzophenone structure suggests its potential utility as a donor material when paired with a suitable fullerene or non-fullerene acceptor in a BHJ solar cell.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a cornerstone of organic electronics, requiring active materials with high charge carrier mobility. The charge transport properties of carbazole derivatives have been a subject of interest for this application. Theoretical studies on some carbazole derivatives have indicated good intrinsic charge transport properties for both holes and electrons, suggesting their potential for ambipolar charge transport, which is desirable for complementary logic circuits.

The performance of an OFET is highly dependent on the molecular packing in the solid state. The carbazole unit is known to facilitate π-π stacking, which can create effective pathways for charge transport. While specific OFET devices based on this compound have not been detailed in the available research, the inherent charge-transporting characteristics of the carbazole moiety indicate that this class of compounds is a promising area for future investigation in the field of OFETs.

Photopolymerization and Photosensitizers